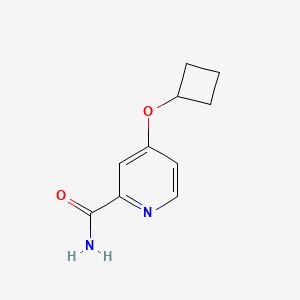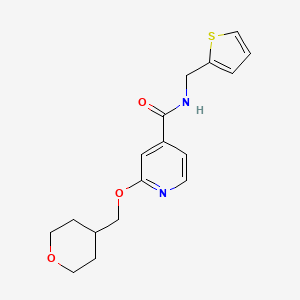
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as THP-TM and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of THP-TM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, THP-TM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell signaling. Inhibition of HDACs has been shown to have anti-cancer effects and may play a role in the neuroprotective effects of THP-TM.
Biochemical and Physiological Effects
THP-TM has been shown to have various biochemical and physiological effects. In cancer research, THP-TM has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In Alzheimer's disease research, THP-TM has been shown to protect against neurotoxicity and reduce oxidative stress in animal models. In inflammation research, THP-TM has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of THP-TM is its potential use in the treatment of various diseases. Its ability to inhibit cell proliferation, induce apoptosis, and reduce inflammation makes it a promising candidate for drug development. However, there are limitations to using THP-TM in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in animal models. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for THP-TM research. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the optimization of dosing and administration in animal models to improve efficacy and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of THP-TM and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of THP-TM involves the reaction of isonicotinoyl chloride with 2-(tetrahydro-2H-pyran-4-yl)methanol and thiophene-2-carboxaldehyde in the presence of a base. The resulting product is THP-TM, which can be purified through various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
THP-TM has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, THP-TM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, THP-TM has been studied for its neuroprotective effects and potential use in preventing cognitive decline. In inflammation research, THP-TM has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(19-11-15-2-1-9-23-15)14-3-6-18-16(10-14)22-12-13-4-7-21-8-5-13/h1-3,6,9-10,13H,4-5,7-8,11-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDPKPAQVXMDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)
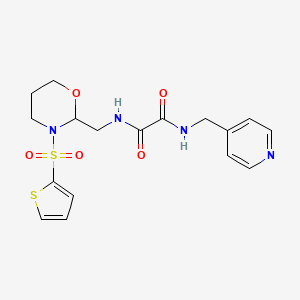
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)

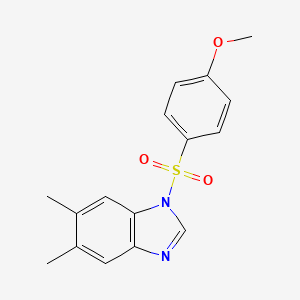
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)
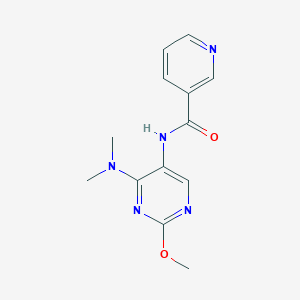


![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
